2-Methoxyidazoxan (CAS: 102575-24-6), commonly designated as RX821002, is a highly selective alpha-2 adrenoceptor antagonist utilized extensively as a pharmacological reference standard and radioligand precursor. Structurally derived as the 2-methoxy congener of idazoxan, it is procured primarily for its ability to isolate alpha-2 adrenergic pathways without the confounding off-target interactions typical of earlier-generation imidazoline compounds. Its high affinity (pKd up to 9.7 for specific subtypes) and low non-specific binding profile make it an essential reagent for receptor quantification, competitive binding assays, and neuropharmacological modeling [1].
Substituting 2-Methoxyidazoxan with its parent compound, idazoxan, or the classical antagonist yohimbine introduces severe assay artifacts that compromise data reproducibility. Idazoxan exhibits high cross-reactivity with non-adrenergic imidazoline binding sites (I1 and I2), making it impossible to definitively attribute physiological responses solely to alpha-2 adrenoceptors. Conversely, while yohimbine lacks imidazoline affinity, it fails to label the entire alpha-2 adrenoceptor population in standard Tris-Mg2+ buffers and demonstrates significant non-specific binding. Procuring 2-Methoxyidazoxan eliminates these variables, providing a clean pharmacological profile that ensures accurate receptor density (Bmax) quantification and unambiguous pathway isolation [1].
In radioligand binding assays using human platelet membranes, 2-Methoxyidazoxan (utilized as [3H]-RX821002) demonstrates significantly higher labeling efficiency compared to the standard substitute, yohimbine. Saturation isotherms reveal that 2-Methoxyidazoxan captures a higher total number of alpha-2 binding sites while exhibiting a lower percentage of non-specific binding. This ensures that assay developers do not underestimate receptor densities, a common failure point when using yohimbine in Tris-Mg2+ buffer systems[1].
| Evidence Dimension | Total labeled alpha-2 binding sites (Bmax) |
| Target Compound Data | 224 ± 31 fmol/mg protein (2-Methoxyidazoxan) |
| Comparator Or Baseline | 168 ± 24 fmol/mg protein (Yohimbine) |
| Quantified Difference | 33.3% increase in detectable receptor density |
| Conditions | Human platelet membrane saturation isotherms |
Procuring 2-Methoxyidazoxan as an assay standard or radioligand precursor prevents the under-quantification of receptor populations, ensuring high-fidelity data in pharmacological screening.
The primary structural advantage of 2-Methoxyidazoxan over its parent compound, idazoxan, is the near-total elimination of binding affinity for non-adrenergic imidazoline binding sites (NAIBS), specifically I1 and I2 receptors. While idazoxan binds strongly to these off-target sites, confounding the isolation of alpha-2 adrenergic effects, 2-Methoxyidazoxan maintains at least a 5-fold greater affinity for alpha-2 adrenoceptors over any other binding site, effectively functioning as a selective probe without imidazoline interference [1].
| Evidence Dimension | Imidazoline (I1/I2) receptor binding affinity |
| Target Compound Data | Negligible / Very low affinity |
| Comparator Or Baseline | High affinity (Idazoxan) |
| Quantified Difference | Complete elimination of I1/I2 cross-reactivity while maintaining >5x selectivity for alpha-2 receptors |
| Conditions | Tissue binding studies evaluating NAIBS vs alpha-2 adrenoceptors |
Buyers conducting precise neuropharmacological mapping must select 2-Methoxyidazoxan to avoid false positives caused by imidazoline receptor activation.
In studies utilizing constitutively active mutant (CAM) alpha-2A adrenoceptors expressed in CHO cells, 2-Methoxyidazoxan exhibits a distinct intermediate inverse efficacy profile. While idazoxan acts as an essentially neutral antagonist and yohimbine acts as a strong inverse agonist, 2-Methoxyidazoxan provides moderate reversal of cAMP suppression. This specific pharmacological behavior allows researchers to tightly control the baseline activity of GPCRs in functional assays, a capability not possible with binary neutral/strong inverse agonists [1].
| Evidence Dimension | Order of inverse efficacy (cAMP suppression reversal) |
| Target Compound Data | Intermediate inverse efficacy (RX821002) |
| Comparator Or Baseline | Neutral antagonism (Idazoxan) / Strong inverse agonism (Yohimbine) |
| Quantified Difference | Distinct intermediate functional profile (Rauwolscine > Yohimbine > RX821002 > MK912 > Idazoxan) |
| Conditions | CHO cells expressing constitutively activated (CAM-T373K) porcine alpha-2A adrenoceptors |
For researchers developing GPCR functional assays, 2-Methoxyidazoxan provides a unique intermediate baseline modulation that neither idazoxan nor yohimbine can achieve.
Due to its superior Bmax labeling efficiency and low non-specific binding, 2-Methoxyidazoxan is the preferred precursor for tritiation ([3H]-RX821002) and the ideal cold competitor standard for quantifying alpha-2 adrenoceptor densities in tissue homogenates [1].
In complex neuropharmacological models where imidazoline receptors (I1/I2) are co-expressed, 2-Methoxyidazoxan is strictly required over idazoxan to ensure that observed physiological responses are exclusively mediated by alpha-2 adrenoceptors [2].
For industrial and academic labs screening compounds against constitutively active mutant (CAM) receptors, 2-Methoxyidazoxan's intermediate inverse agonist profile provides a critical baseline control, distinguishing it from neutral antagonists like idazoxan [3].